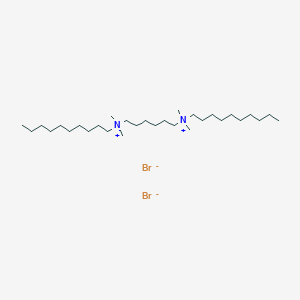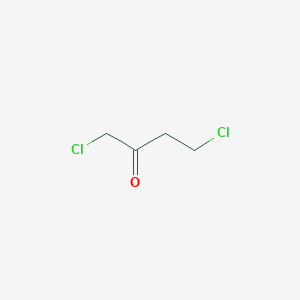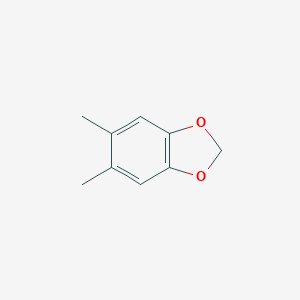
5-Chlor-2-(methylthio)anilin
Übersicht
Beschreibung
5-Chloro-2-(methylthio)aniline: is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 g/mol . It is a white to light yellow solid that is soluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
5-Chloro-2-(methylthio)aniline is an organic compound that is commonly used as an intermediate in organic synthesis . It is used to synthesize more complex organic compounds . It can also be used as a raw material for the synthesis of dyes and pigments . In the agricultural field, it can be used to synthesize plant protectants and insecticides .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of more complex organic compounds .
Result of Action
As an intermediate in organic synthesis, it contributes to the formation of more complex organic compounds .
Action Environment
The action of 5-Chloro-2-(methylthio)aniline can be influenced by various environmental factors. For instance, it should be stored in a dark, dry, and well-ventilated place, away from sources of ignition and oxidizing agents . During use, inhalation of the compound’s dust or vapor should be avoided, as should direct skin contact .
Biochemische Analyse
Biochemical Properties
The role of 5-Chloro-2-(methylthio)aniline in biochemical reactions is primarily as a reactant in organic synthesis
Cellular Effects
It is known to be toxic and can cause irritation and damage to the eyes, skin, and respiratory tract upon contact . Therefore, it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
5-Chloro-2-(methylthio)aniline is stable under normal temperatures
Dosage Effects in Animal Models
Given its toxicity, it is likely that high doses could have adverse or toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From 2-(methylthio)aniline:
Step 1: 2-(methylthio)aniline is reacted with copper(I) chloride to form 2-chloro-2-(methylthio)aniline.
-
From 2-amino-4-chlorothiophenol:
Industrial Production Methods:
Industrial production of 5-chloro-2-(methylthio)aniline typically involves the chlorination of 2-(methylthio)aniline under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various 5-chloro-2-(methylthio)aniline derivatives.
Substitution: Compounds with different nucleophiles replacing the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(methylthio)aniline
- 3-Chloro-2-(methylthio)aniline
- 4-Chloro-2-(methylthio)aniline
Comparison:
- 5-Chloro-2-(methylthio)aniline is unique due to the position of the chlorine and methylthio groups on the benzene ring, which can influence its reactivity and applications .
- Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQNIPYCAHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383228 | |
| Record name | 5-chloro-2-(methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-54-4 | |
| Record name | 5-chloro-2-(methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)





![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)







